1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride
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Overview
Description
1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 1-position and a trifluoromethyl group at the 4-position of the imidazole ring, with an amine group at the 2-position. The hydrochloride salt form enhances its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(trifluoromethyl)imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methylimidazole with trifluoromethylating agents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materialsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(trifluoromethyl)imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position amine group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazoles .
Scientific Research Applications
1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(trifluoromethyl)imidazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)imidazole: Lacks the methyl group, affecting its reactivity and applications.
2-Amino-4-(trifluoromethyl)imidazole: Similar structure but different substitution pattern, leading to distinct properties
Uniqueness
1-methyl-4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride is unique due to the presence of both the methyl and trifluoromethyl groups, which confer specific chemical reactivity and biological activity. The hydrochloride salt form further enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
1-methyl-4-(trifluoromethyl)imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3.ClH/c1-11-2-3(5(6,7)8)10-4(11)9;/h2H,1H3,(H2,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJXVZWQVZEFMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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